molecular formula C15H20ClNO4 B13491369 Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate

Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate

Cat. No.: B13491369
M. Wt: 313.77 g/mol
InChI Key: KOHJEQRQEPNVLQ-UHFFFAOYSA-N
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Description

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is an organic compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Chloromethyl Ester: The protected amino acid is then reacted with chloromethyl chloroformate in the presence of a base to form the chloromethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.

Scientific Research Applications

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound is utilized in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The Boc protecting group provides stability to the amino group during synthetic transformations and can be selectively removed under acidic conditions.

Comparison with Similar Compounds

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can be compared with other similar compounds, such as:

The uniqueness of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate lies in its combination of functional groups, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)

InChI Key

KOHJEQRQEPNVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCCl)C1=CC=CC=C1

Origin of Product

United States

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